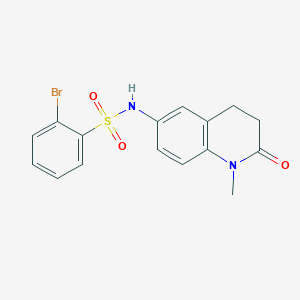

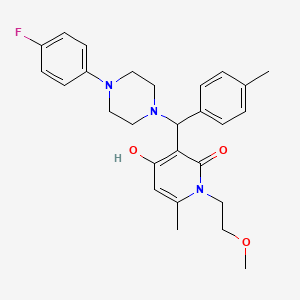

![molecular formula C14H18N4O3 B2704056 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-20-3](/img/structure/B2704056.png)

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA .

Molecular Structure Analysis

The molecule contains a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring . It also contains an isopentyl group, which is a five-carbon alkyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The purine ring might undergo reactions typical of aromatic compounds, while the isopentyl group might undergo reactions typical of alkanes .Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Research has identified compounds with a purine-2,4-dione nucleus, showing affinity for serotoninergic and dopaminergic receptors. These studies highlight the potential of purine derivatives in addressing mental health disorders such as depression and anxiety through receptor affinity and selectivity, particularly with substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system (Zagórska et al., 2015).

Antioxidant and DNA Cleavage Activities

Compounds synthesized from the South China Sea gorgonian Subergorgia suberosa, including new purine alkaloids, have shown weak cytotoxicity towards human cancer cell lines, indicating their potential in cancer research (Qi et al., 2008). Furthermore, microwave-assisted synthesis of coumarin-purine hybrids demonstrated in vitro antioxidant activity and DNA cleavage, suggesting their application in the development of therapeutic agents (Mangasuli et al., 2019).

Synthetic Pathways and Chemical Properties

The synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones have been explored, revealing insights into the structural dynamics and reactivity of purine analogs (Coburn & Taylor, 1982). This research contributes to the broader understanding of purine derivatives' chemical behavior and potential applications.

Anti-Asthmatic Agents

Xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been synthesized and evaluated for their vasodilator activity, which is crucial for developing anti-asthmatic agents. These studies highlight the role of purine derivatives in modulating physiological responses relevant to asthma treatment (Bhatia et al., 2016).

Anticancer and Antimicrobial Activity

The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been pursued, with some compounds showing promising anticancer, anti-HIV-1, and antimicrobial activities. This line of research underscores the potential of purine derivatives as versatile therapeutic agents (Ashour et al., 2012).

Properties

IUPAC Name |

4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVPHETVNOXBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

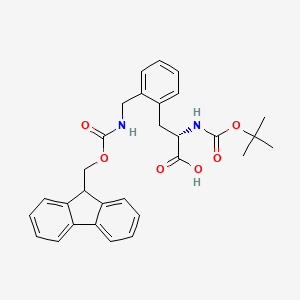

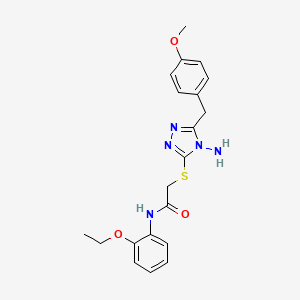

![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)

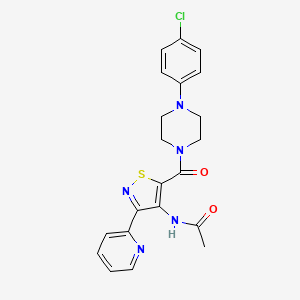

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)

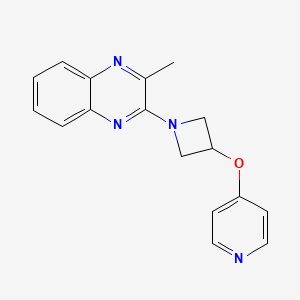

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)

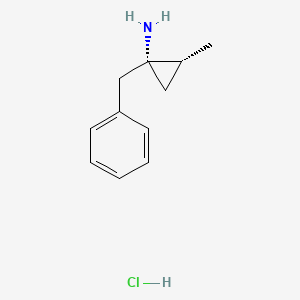

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)